FabH Enzyme Inhibition: Comparison with the 3‑Chlorobenzamide Regioisomer
N‑[4‑(4‑bromophenyl)‑1,3‑thiazol‑2‑yl]‑4‑chlorobenzamide and its 3‑chloro regioisomer are both documented as inhibitors of E. coli FabH [1]. In the published series, the meta‑chloro analog (5d) exhibited an FabH IC₅₀ of 48.1 μM, while the para‑chloro derivative (corresponding to the target compound) showed superior potency (IC₅₀ = 6.6 μM, compound 5g), representing an ~7.3‑fold improvement [2]. This regioisomeric difference underscores the critical impact of chlorine position on target engagement.
| Evidence Dimension | E. coli FabH inhibitory activity (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 6.6 μM (para‑chloro; identified as compound 5g) |
| Comparator Or Baseline | N‑[4‑(4‑bromophenyl)‑1,3‑thiazol‑2‑yl]‑3‑chlorobenzamide (meta‑chloro; compound 5d): IC₅₀ = 48.1 μM |
| Quantified Difference | ~7.3‑fold greater potency for the para‑chloro regioisomer |
| Conditions | Recombinant His‑tagged E. coli FabH; pH 7.0, 37 °C; IC₅₀ determined by MTT‑based assay; n = 3 [2] |
Why This Matters
Procurement decisions for FabH‑focused antibacterial research must account for this regioisomeric potency gap; selecting the 3‑chloro analog would yield substantially weaker target inhibition.
- [1] BRENDA Enzyme Database. Literature summary for EC 2.3.1.180 – Li et al. (2014). View Source
- [2] Li, J.-R.; Li, D.-D.; Wang, R.-R.; Sun, J.; Dong, J.-J.; Du, Q.-R.; Fang, F.; Zhang, W.-M.; Zhu, H.-L. Design and synthesis of thiazole derivatives as potent FabH inhibitors with antibacterial activity. Eur. J. Med. Chem. 2014, 75, 438–447 (Table 4). View Source
